molecular formula C21H22N2O3 B028675 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide CAS No. 105532-68-1

2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide

Cat. No. B028675
CAS RN: 105532-68-1
M. Wt: 350.4 g/mol
InChI Key: NZCXJJBEJUBDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide, also known as DAPTA, is a small molecule compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon that has been used extensively in the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide involves the inhibition of the protein-protein interaction between the chemokine receptor CXCR4 and its ligand CXCL12. This interaction plays a crucial role in the migration and homing of immune cells, and the inhibition of this interaction can lead to the suppression of inflammatory responses and the inhibition of cancer cell migration.
Biochemical and Physiological Effects:
2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the migration of immune cells and cancer cells, as well as the production of pro-inflammatory cytokines. Additionally, 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been shown to have anti-angiogenic properties, which may make it useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has a number of advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost and ease of synthesis. Additionally, 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been shown to have a high degree of specificity for the CXCR4 receptor, making it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide is its relatively low potency, which may limit its usefulness in certain applications.

Future Directions

There are a number of future directions for research involving 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide. One area of research involves the development of more potent analogs of 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide, which may have greater efficacy in the treatment of various diseases. Additionally, there is interest in studying the role of CXCR4 in various biological processes, and 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide may be a useful tool for these studies. Finally, there is interest in developing new drugs based on 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide and its derivatives, which may have applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide involves the reaction of 9,10-anthraquinone with diethylamine and acryloyl chloride. This reaction results in the formation of the 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide compound, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the development of new drugs for the treatment of various diseases. 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

105532-68-1

Product Name

2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-(diethylamino)-2-(9,10-dioxoanthracen-2-yl)propanamide

InChI

InChI=1S/C21H22N2O3/c1-3-23(4-2)12-18(21(22)26)13-9-10-16-17(11-13)20(25)15-8-6-5-7-14(15)19(16)24/h5-11,18H,3-4,12H2,1-2H3,(H2,22,26)

InChI Key

NZCXJJBEJUBDAN-UHFFFAOYSA-N

SMILES

CCN(CC)CC(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C(=O)N

Canonical SMILES

CCN(CC)CC(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C(=O)N

synonyms

3-diethylamino-2-(9,10-dioxoanthracen-2-yl)propanamide

Origin of Product

United States

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